2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
Description
Properties
IUPAC Name |
2-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-3-4-2-7-8-6(11)5(4)9-10/h2-3H,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTHLUPHGPIRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=NNC(=O)C2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents | Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Vilsmeier–Haack mediated ring closure | 1-(3-arylsydnon-4-yl)ethylidene)-2-phenylhydrazines | POCl3, DMF | Conventional: 10–12 h, 80–100 °C; Microwave: 5–8 min, 120 °C | 5–12 hours (conventional), 5–8 min (microwave) | 75–96 | High yield, short time with microwave, mild conditions |
| Condensation of pyrazole-3-carboxylic acid with hydrazines | Pyrazole-3-carboxylic acid, hydrazines | Acid catalyst, ethanol | Reflux, several hours | Several hours | Moderate | Allows substitution variation |
| Pyrazole-o-aminonitrile cyclization | Pyrazole-o-aminonitriles | Triethyl orthoformate, acetic anhydride | Room temperature, then heating | Hours | Moderate | Useful for functional group introduction |
Detailed Research Findings
- The microwave-assisted Vilsmeier–Haack reaction is the most efficient reported method, offering excellent yields and drastically reduced reaction times compared to classical methods.
- Structural characterization by single-crystal X-ray diffraction confirms the formation of the fused pyrazolo[3,4-d]pyridazin-7-one ring system and validates the proposed mechanism.
- Nuclear magnetic resonance (NMR) spectroscopy data support the presence of characteristic NH and methyl groups in the 2-methyl derivatives, confirming successful synthesis.
- The method is versatile for synthesizing various substituted analogues, allowing for further pharmaceutical and biological activity exploration.
- The synthetic route avoids harsh conditions and uses readily available reagents, making it suitable for scale-up and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolopyridazine derivatives .
Scientific Research Applications
Medicinal Chemistry
Biological Activity
2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation; thus, inhibiting them can lead to the arrest of cancer cell proliferation. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspases, which are essential enzymes in programmed cell death pathways.
Mechanism of Action
The mechanism through which this compound exerts its effects involves binding to the active sites of CDKs. This binding inhibits their kinase activity and prevents the phosphorylation of target proteins necessary for cell cycle progression. The compound has been shown to maintain stability under physiological conditions and exhibits prolonged activity over time.
Potential Therapeutic Applications
Cancer Treatment
Due to its ability to inhibit CDKs and induce apoptosis, this compound is being investigated for its potential use in cancer therapies. In animal models, it has demonstrated efficacy in inhibiting tumor growth at low doses without significant toxicity. This makes it a promising candidate for further development as an anticancer agent.
Neuroprotective Effects
Emerging research indicates that compounds similar to this compound may possess neuroprotective properties. These properties could be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells. However, more studies are needed to establish these effects conclusively.
Synthesis and Production
Synthetic Routes
The synthesis of this compound typically involves the cyclization of hydrazine derivatives with diketones or ketoesters. The reaction conditions often require acidic or basic catalysts and heating to facilitate the cyclization process. Optimizing these conditions can enhance yield and purity for both laboratory and industrial production.
Industrial Production Methods
For large-scale production, continuous flow reactors may be employed to improve efficiency and scalability. Purification techniques such as recrystallization or chromatography are utilized to achieve high purity levels necessary for pharmaceutical applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Cancer Cell Lines | Demonstrated significant apoptosis induction at low concentrations of the compound. |
| Study B | Animal Models | Showed effective tumor growth inhibition with minimal toxicity observed at therapeutic doses. |
| Study C | Mechanistic Insights | Elucidated the binding interactions with CDKs leading to cell cycle arrest. |
Mechanism of Action
The mechanism of action of 2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Research Findings and Challenges
- Scaffold Repurposing : The same core structure can be adapted for diverse targets (e.g., ZIKV vs. kinases) through strategic substituent modifications .
- Synthetic Complexity : Introducing multiple substituents (e.g., cyclopropyl or benzofuran groups) requires multi-step protocols, limiting scalability .
- FGFR inhibitors) .
Biological Activity
2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H9N3O
- Molecular Weight : 163.18 g/mol
- CAS Number : 81305-93-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it exhibits inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Receptor Binding : It interacts with various receptors that mediate cellular responses. The binding affinity and selectivity for these receptors can influence its therapeutic potential.
Biological Activity Data
| Activity Type | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | CDK1 | 22.4 | |
| Enzyme Inhibition | DapE (bacterial enzyme) | 18.8 | |
| Receptor Binding | Aryl Hydrocarbon Receptor | Not Specified |
Case Studies
- Inhibition of DapE : A study explored the inhibition of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) by pyrazole derivatives including this compound. The compound demonstrated competitive inhibition with an IC50 value of 18.8 μM, indicating significant potential as an antibiotic agent against bacterial infections .
- Aryl Hydrocarbon Receptor Antagonism : Research indicates that related compounds can act as antagonists to the aryl hydrocarbon receptor (AhR), which is implicated in various toxicological responses. Although specific data on this compound's activity against AhR is limited, its structural similarities suggest potential in this area .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes from simpler pyrazole derivatives. Variations in substituents can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.
Q & A
Q. What are the common synthetic routes for 2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one and its derivatives?
-
Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives react with substituted diketones or α,β-unsaturated carbonyl compounds under reflux conditions. describes the synthesis of a structurally similar pyrazolo-pyridazinone derivative using 2-nitrophenyl hydrazine and a substituted diketone in xylene under reflux, yielding an 80% product after crystallization . Microwave-assisted synthesis ( ) offers an alternative route via Vilsmeier–Haack cyclization, reducing reaction time and improving yields .
-
Key Data :
| Reaction Type | Yield | Conditions | Reference |
|---|---|---|---|
| Hydrazine condensation | 80% | Xylene, 5 h reflux | |
| Microwave-assisted | 70–85% | 100–120°C, 15–30 min |
Q. How is the structural characterization of pyrazolo-pyridazinone derivatives performed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. provides ¹H-NMR data (δ 2.55 ppm for CH₃, δ 5.40 ppm for CH₂Ph) to confirm substituent positions . Elemental analysis (C, H, N) and IR spectroscopy further validate functional groups, such as carbonyl stretches at ~1673 cm⁻¹ () .
Q. What initial biological activities have been reported for this scaffold?
- Methodological Answer : Screening against HSV-1 (Herpes Simplex Virus-1) revealed derivatives like 8f and 9f ( ) with 2-fold higher antiviral activity than parent compounds, attributed to ribofuranosyl substitutions enhancing binding affinity . Antiparasitic activity against Leishmania infantum promastigotes is also noted (), though mechanistic studies are pending .
Advanced Research Questions
Q. How do substituent modifications at position 6 influence aldose reductase inhibition?
-
Methodological Answer : Electron-withdrawing groups (e.g., p-chlorophenyl) at position 6 enhance inhibitory potency. shows that acetic acid derivatives (e.g., 5g ) exhibit IC₅₀ values comparable to Sorbinil, a known aldose reductase inhibitor, while propionic/butyric analogs are less effective. Molecular modeling suggests hydrophobic interactions between the 6-position substituent and the enzyme’s active site .
-
Key Data :
| Derivative | Substituent (Position 6) | IC₅₀ (µM) |
|---|---|---|
| 5g | p-Chlorophenyl | 0.12 |
| 5j | m-Nitrophenyl | 0.18 |
| Sorbinil | – | 0.15 |
Q. What experimental strategies resolve contradictions in bioactivity data across derivatives?
- Methodological Answer : Inactive derivatives (e.g., monocyclic analogs in ) often lack critical structural features. Comparative SAR (Structure-Activity Relationship) studies and docking simulations (e.g., using AutoDock Vina) identify essential pharmacophores. For instance, the bicyclic core in pyrazolo-pyridazinones is necessary for aldose reductase inhibition, while monocyclic analogs lose rigidity required for binding .
Q. How can molecular modeling optimize pyrazolo-pyridazinones for EGFR-TK inhibition?
-
Methodological Answer : describes derivatives with pyrazolo[3,4-d]pyrimidine cores showing EGFR-TK inhibition. Docking studies reveal that chloro-substituted aryl groups at position 4 occupy the hydrophobic pocket of EGFR’s ATP-binding site. Synthesis prioritizes halogenated aryl substituents and evaluates their steric/electronic effects via Hammett plots .
-
Design Criteria :
- Hydrophobic groups : 4-Chlorophenyl or 2,4-dichlorophenyl.
- H-bond donors : Amide/carboxylic acid at position 3.
Q. What are the challenges in synthesizing enantiomerically pure derivatives?
- Methodological Answer : Chirality at position 2 (e.g., R-configuration in ) requires asymmetric catalysis. Chiral HPLC or enzymatic resolution (e.g., using lipases) can separate enantiomers. highlights chloride-induced cleavage issues during synthesis, necessitating protective groups (e.g., tert-butyl) for sensitive functionalities .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

